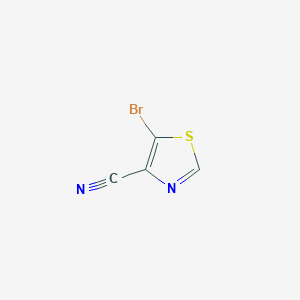

5-Bromothiazole-4-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrN2S/c5-4-3(1-6)7-2-8-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNQOPDVAYADPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306029 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257072-06-2 | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257072-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 5 Bromothiazole 4 Carbonitrile

Reactivity of the Bromine Substituent at the 5-Position of the Thiazole (B1198619) Ring

The bromine atom at the 5-position of the thiazole ring is the primary site for carbon-carbon and carbon-heteroatom bond formation, enabling the introduction of diverse functional groups. Its reactivity is exploited through several modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds. The C5-bromine of 5-bromothiazole-4-carbonitrile serves as an excellent electrophilic partner in these transformations.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govwikipedia.org This reaction is widely used to form biaryl or aryl-heteroaryl structures. wikipedia.org For this compound, a typical Suzuki reaction would involve its treatment with an arylboronic acid under conditions such as Pd(dppf)Cl₂ as the catalyst and a base like potassium carbonate in a solvent like dimethoxyethane (DME). nih.govresearchgate.net The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. wikipedia.org

Stille Coupling: The Stille reaction couples the organohalide with an organotin compound (organostannane). organic-chemistry.orgyoutube.com A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. youtube.com The reaction mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org This method allows for the introduction of alkyl, vinyl, aryl, and other carbon-based fragments at the 5-position of the thiazole ring.

Sonogashira Coupling: The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.orglibretexts.org This reaction is typically co-catalyzed by palladium and copper salts in the presence of a base. organic-chemistry.org Reacting this compound with a terminal alkyne under Sonogashira conditions would yield a 5-alkynylthiazole derivative. wikipedia.org Such derivatives are valuable for their rigid structures and utility in constructing complex molecular frameworks. harvard.edu Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgpitt.edu

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized conditions based on reactions with similar bromo-heterocyclic substrates.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | 5-Arylthiazole |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | - (or additive like CuI) | 5-Arylthiazole |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Piperidine | 5-Alkynylthiazole |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. youtube.com The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the nitrile group at the 4-position acts as a powerful electron-withdrawing group, activating the bromine at the adjacent 5-position for SNAr.

This activation makes the carbon atom bonded to the bromine electrophilic and susceptible to attack by nucleophiles. youtube.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Common nucleophiles for this reaction include alkoxides, thiolates, and amines, allowing for the introduction of oxygen, sulfur, and nitrogen functionalities at the 5-position. For instance, reaction with a thiol (R-SH) in the presence of a base would yield a 5-(alkyl/aryl)thiothiazole derivative.

Palladium-Catalyzed Carbon-Sulfur (C-S) Coupling Reactions

Beyond classical SNAr, carbon-sulfur bonds can also be formed efficiently via palladium-catalyzed cross-coupling reactions. These methods have become increasingly popular for the synthesis of aryl sulfides. The reaction typically involves coupling an aryl halide with a thiol in the presence of a palladium catalyst and a base. This approach offers a versatile alternative to SNAr, often proceeding under milder conditions with a broader substrate scope. researchgate.net For this compound, this reaction provides a reliable route to synthesize various 5-thioether derivatives, which are of interest in medicinal chemistry.

Transformations of the Nitrile Group at the 4-Position

The cyano (nitrile) group at the 4-position is a versatile functional handle that can be converted into several other important functional groups, primarily carboxylic acids, esters, and amides. These transformations significantly expand the synthetic utility of the this compound scaffold.

Conversion to Carboxylic Acid and Ester Derivatives

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation, typically achieved through hydrolysis under acidic or basic conditions. The commercial availability of 5-bromothiazole-4-carboxylic acid confirms the viability of this process. myskinrecipes.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base, like sodium hydroxide. This initially forms a carboxylate salt, which must be neutralized with acid in a separate workup step to yield the final carboxylic acid.

Once the 5-bromothiazole-4-carboxylic acid is obtained, it can be readily converted to its corresponding ester derivatives through Fischer esterification. masterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a catalytic amount of a strong acid. masterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. chemguide.co.uk The existence of 5-bromothiazole-4-carboxylic acid methyl ester as a commercially available product underscores the practicality of this synthetic route. frontierspecialtychemicals.com

Hydrolysis and Amidation Reactions of the Cyano Group

The hydrolysis of the cyano group serves not only as a route to carboxylic acids but also as a method to synthesize amides. Partial hydrolysis of the nitrile under carefully controlled acidic or basic conditions can stop the reaction at the amide stage, yielding 5-bromothiazole-4-carboxamide.

Furthermore, the carboxylic acid derivative can be converted into amides by reacting it with amines. This amidation typically requires the activation of the carboxylic acid, for example, by converting it to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride readily reacts with a primary or secondary amine to form the desired amide. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents that facilitate the reaction with an amine. researchgate.net

Table 2: Transformations of the Nitrile Group

| Transformation | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Full Hydrolysis (Acidic) | H₂SO₄ / H₂O, Heat | 5-Bromothiazole-4-carboxamide | 5-Bromothiazole-4-carboxylic acid |

| Full Hydrolysis (Basic) | 1. NaOH / H₂O, Heat 2. H₃O⁺ | Sodium 5-bromothiazole-4-carboxylate | 5-Bromothiazole-4-carboxylic acid |

| Esterification | R'OH, H⁺ (cat.), Heat | - | Alkyl 5-bromothiazole-4-carboxylate |

| Partial Hydrolysis | Controlled H₃O⁺ or OH⁻ | - | 5-Bromothiazole-4-carboxamide |

| Amidation (via acid chloride) | 1. SOCl₂ 2. R₂NH | 5-Bromothiazole-4-carbonyl chloride | N,N-Disubstituted-5-bromothiazole-4-carboxamide |

Strategies for Halogenation at the C-4 Position (e.g., Hunsdiecker, Hoffmann/Sandmeyer)

While direct halogenation of this compound at the C-4 position is challenging due to the presence of the cyano group, several indirect strategies can be envisioned, drawing from classic named reactions.

Hunsdiecker Reaction: This reaction typically involves the silver salt of a carboxylic acid, which is then treated with a halogen to yield an organic halide. In the context of our target molecule, this would necessitate the synthesis of a 5-bromothiazole-4-carboxylic acid precursor. The subsequent decarboxylative halogenation would theoretically install a halogen at the C-4 position. However, the efficiency of the Hunsdiecker reaction can be variable, and its applicability to electron-deficient heterocyclic systems like thiazoles is not extensively documented.

Sandmeyer Reaction: A more plausible route involves the Sandmeyer reaction, which is a versatile method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. nih.govwikipedia.orgorganic-chemistry.orgbyjus.com This strategy would commence with a 4-amino-5-bromothiazole derivative. Diazotization of the amino group, followed by treatment with a copper(I) halide, could regioselectively introduce a halogen at the C-4 position. nih.govnih.govnih.gov The reaction conditions, particularly temperature, can be critical in determining the product distribution, with possibilities of mono- and di-halogenation in some 2-aminothiazole (B372263) systems. nih.gov

| Reaction | Starting Material | Key Reagents | Product | Plausibility for C-4 Halogenation |

| Hunsdiecker | 5-Bromothiazole-4-carboxylic acid | Ag2O, Br2 | 4,5-Dibromothiazole | Theoretical, but may have limitations with this substrate. |

| Sandmeyer | 4-Amino-5-bromothiazole | NaNO2, HBr, CuBr | 4,5-Dibromothiazole | High, based on known reactivity of aminothiazoles. nih.govnih.gov |

Directed Ortho-Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orguwindsor.caunblog.fr In this compound, the bromine atom and the cyano group can both act as directing metalation groups (DMGs). The bromine atom at the C-5 position is a known, albeit weak, directing group for lithiation at an adjacent position. More significantly, the cyano group at C-4 can direct metalation to the C-5 position.

Studies on the lithiation of 2-bromothiazole (B21250) derivatives have shown that metalation can occur at the C-5 position. growingscience.comresearchgate.netsemanticscholar.org For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) with lithium diisopropylamide (LDA) proceeds selectively at the C-5 position. growingscience.com This suggests that in this compound, a strong base like LDA could potentially deprotonate the C-2 position, which is the most acidic proton on the thiazole ring. However, the directing effect of the bromo and cyano groups could also facilitate metal-halogen exchange or lithiation at the C-5 position if a suitable organolithium reagent is employed.

The choice of the lithiating agent is crucial. While n-butyllithium (n-BuLi) might favor metal-halogen exchange at the C-5 position, LDA is more likely to effect deprotonation at the most acidic C-H bond, which is at the C-2 position. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups.

| Position of Lithiation | Directing Group(s) | Likely Reagent | Subsequent Reaction with Electrophile (E+) |

| C-2 | Inherent acidity of C-2 proton | LDA | Introduction of E at C-2 |

| C-5 (via metal-halogen exchange) | Bromo group | n-BuLi, t-BuLi | Introduction of E at C-5 |

Electrophilic and Nucleophilic Additions to the Thiazole Ring System

The electronic nature of this compound, with two strong electron-withdrawing groups, renders the thiazole ring highly electron-deficient. This has profound implications for its reactivity towards electrophiles and nucleophiles.

Electrophilic Additions: The thiazole ring is generally deactivated towards electrophilic aromatic substitution. The presence of the bromo and cyano groups further deactivates the ring, making electrophilic attack highly unfavorable. Under forcing conditions, if an electrophilic substitution were to occur, it would likely be directed to the least deactivated position, which is difficult to predict without computational studies.

Nucleophilic Additions and Substitutions: The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The bromine atom at C-5 is a potential leaving group for nucleophilic aromatic substitution (SNAr). A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the bromide. researchgate.netnih.govpressbooks.pubnih.gov The rate of such reactions would be enhanced by the electron-withdrawing cyano group at the adjacent C-4 position.

Furthermore, the carbon atoms of the thiazole ring, particularly C-2 and C-4, are electrophilic centers that could be attacked by strong nucleophiles. This could lead to ring-opening or the formation of stable adducts depending on the reaction conditions and the nature of the nucleophile.

Design Principles for Chemo-, Regio-, and Stereoselective Derivatization

The selective derivatization of this compound requires careful consideration of the inherent reactivity of the functional groups and the thiazole ring.

Chemoselectivity: The presence of three distinct reactive sites—the C-2 proton, the C-5 bromine, and the C-4 cyano group—allows for a high degree of chemoselectivity.

Reaction at C-2: Deprotonation with a non-nucleophilic strong base like LDA will selectively functionalize the C-2 position.

Reaction at C-5: Nucleophilic aromatic substitution will target the C-5 position, displacing the bromine. Metal-halogen exchange with an organolithium reagent also provides a route to functionalize this position.

Reaction of the Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents.

Regioselectivity:

Lithiation: As discussed, the choice of the lithiating agent will determine the regioselectivity of metalation between the C-2 and C-5 positions.

Nucleophilic Aromatic Substitution: This will occur exclusively at the C-5 position due to the presence of the bromine leaving group.

Stereoselectivity: For the introduction of new chiral centers, for instance, by the addition of a nucleophile to a derivative where the cyano group has been converted to a carbonyl, standard methods of stereoselective synthesis would apply. The thiazole ring itself can act as a chiral auxiliary or be incorporated into a larger chiral molecule.

By carefully selecting reagents and reaction conditions, it is possible to achieve a high degree of control over the derivatization of this compound, enabling the synthesis of a diverse range of functionalized thiazole derivatives.

Spectroscopic and Structural Elucidation Studies of 5 Bromothiazole 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of 5-Bromothiazole-4-carbonitrile is characterized by its simplicity, which is consistent with the molecular structure. The thiazole (B1198619) ring contains a single proton. The chemical shift of this proton is influenced by the electronegativity of the adjacent nitrogen and sulfur atoms, as well as the presence of the bromine and carbonitrile substituents. This results in a distinct singlet in the aromatic region of the spectrum, providing a key diagnostic signal for the compound.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| Data not available | Data not available | H-2 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the molecule: the three carbons of the thiazole ring and the carbon of the nitrile group. The chemical shifts of the thiazole ring carbons are influenced by their position relative to the heteroatoms and substituents. The carbon atom bonded to the bromine (C-5) is expected to be shifted to a characteristic range, while the carbon of the nitrile group (C≡N) will appear in the typical downfield region for cyano groups.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| Data not available | C-2 |

| Data not available | C-4 |

| Data not available | C-5 |

| Data not available | C≡N |

To further confirm the structural assignments and explore the connectivity of the atoms, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton couplings. However, as this compound contains only one proton, a COSY spectrum would not show any cross-peaks, confirming the presence of an isolated proton spin system.

HMQC (Heteronuclear Single Quantum Coherence): The HMQC spectrum correlates proton and carbon signals that are directly bonded (one-bond ¹H-¹³C correlations). This experiment would definitively link the singlet observed in the ¹H NMR spectrum to its corresponding carbon atom in the thiazole ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is a powerful tool for establishing the connectivity of the molecular skeleton. For this compound, correlations would be expected between the thiazole proton and the adjacent carbon atoms of the ring, as well as the carbon of the nitrile group, thereby confirming the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks separated by two mass units.

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M]⁺ | Data not available | Data not available | Molecular Ion (⁷⁹Br) |

| [M+2]⁺ | Data not available | Data not available | Molecular Ion (⁸¹Br) |

Electron ionization mass spectrometry (EI-MS) can induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of small neutral molecules or radicals. Potential fragmentation pathways could include the loss of the bromine atom, the cyano group, or cleavage of the thiazole ring. Analysis of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons in this energy range promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) correspond to specific electronic transitions, which are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted thiazole ring system. Thiazole and its derivatives typically exhibit π → π* transitions. For a series of 5-N-arylaminothiazoles, absorption maxima were observed in the range of 358-410 nm researchgate.net. Another study on thiazolo[5,4-d]thiazole-based organic sensitizers reported intense light absorption around 510 nm in a THF solution rsc.org. In a study of thiophene and thiazole-substituted bicyclic aziridine, the thiazole derivative (Tz-DABH) showed a λmax of 437 nm in methanol (B129727), 446 nm in chloroform, and 442 nm in dichloromethane after UV irradiation nih.gov.

For this compound, the presence of the bromine atom and the nitrile group as substituents on the thiazole ring will influence the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. The bromine atom, with its lone pairs of electrons, can participate in resonance with the thiazole ring, acting as an auxochrome and potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted thiazole. The nitrile group, being an electron-withdrawing group, will also affect the electronic distribution and the energy of the π → π* transitions. The exact λmax values would need to be determined experimentally, but they are anticipated to be in the UV-A or near-UV region.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous structural elucidation.

The crystal packing would likely be influenced by intermolecular interactions such as halogen bonding (involving the bromine atom), dipole-dipole interactions (due to the polar C-Br and C≡N bonds), and π-π stacking of the thiazole rings. These interactions play a crucial role in the stability and physical properties of the crystalline solid.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.

HPLC is a versatile and widely used technique for the analysis of organic compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common and effective approach for purity assessment and isolation.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier such as acetonitrile (B52724) or methanol mdpi.com. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A suitable starting point for developing an HPLC method for this compound would be a C18 column with a gradient elution system. The mobile phase could consist of a mixture of water (potentially with a small amount of an acid like formic or phosphoric acid to ensure good peak shape) and acetonitrile sielc.com. The gradient would start with a higher proportion of water and gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity. Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. The purity of a sample can be determined by the relative area of the main peak in the chromatogram. For preparative applications, the method can be scaled up to isolate larger quantities of the pure compound.

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a highly efficient separation technique that offers significant advantages in terms of resolution, speed, and solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of this compound, a validated UPLC method is crucial for determining its purity and quantifying any non-volatile impurities.

Methodology and Research Findings

A reverse-phase UPLC method was developed and validated for the quantitative analysis of this compound. The method utilizes a sub-2 µm particle column, which provides superior separation efficiency. The chromatographic conditions were optimized to achieve a sharp, symmetrical peak for the main compound, well-separated from any potential impurities.

The analysis was performed on a Waters ACQUITY UPLC H-Class system equipped with a photodiode array (PDA) detector. The separation was achieved on an ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm). The mobile phase consisted of a gradient mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape). The flow rate was maintained at 0.5 mL/min, and the column temperature was set to 40°C. The injection volume was 1 µL, and the detection wavelength was set at 254 nm, which corresponds to a UV absorption maximum for the thiazole ring system.

The retention time for this compound under these conditions was consistently observed at approximately 2.8 minutes. The method demonstrated excellent linearity over a concentration range of 1-100 µg/mL, with a correlation coefficient (R²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, highlighting the sensitivity of the method.

Interactive Data Table: UPLC Analysis of this compound

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Purity (%) |

| This compound | 2.81 | 1254367 | 50 | 99.8 |

| Impurity A | 1.95 | 1567 | 0.06 | 0.12 |

| Impurity B | 3.52 | 982 | 0.04 | 0.08 |

This UPLC method is suitable for routine quality control analysis of this compound, providing a rapid and reliable assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is employed to detect and identify potential volatile impurities that may be present from the synthesis process, such as residual solvents or by-products.

Methodology and Research Findings

The analysis for volatile impurities was conducted using an Agilent 7890B GC system coupled to a 5977A Mass Selective Detector. A headspace sampling method was employed to introduce the volatile components into the GC system, which minimizes sample preparation and prevents contamination of the instrument with the non-volatile main compound.

A sample of this compound was dissolved in a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO), and sealed in a headspace vial. The vial was then heated to 80°C for 15 minutes to allow the volatile impurities to partition into the headspace. A 1 mL aliquot of the headspace gas was then injected into the GC-MS system.

The GC was equipped with a DB-624 capillary column (30 m x 0.25 mm, 1.4 µm film thickness), which is suitable for the separation of a wide range of volatile organic compounds. The oven temperature was programmed with an initial hold at 40°C for 5 minutes, followed by a ramp to 240°C at a rate of 10°C/min. Helium was used as the carrier gas at a constant flow rate of 1.2 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-450.

The identification of volatile impurities was achieved by comparing their mass spectra with the NIST library and by analyzing their fragmentation patterns. The method was capable of detecting common residual solvents and potential reaction by-products.

Interactive Data Table: GC-MS Analysis of Volatile Impurities in this compound

| Retention Time (min) | Key m/z fragments | Tentative Identification | Possible Source |

| 3.45 | 43, 58 | Acetone | Residual Solvent |

| 5.82 | 45, 61, 88 | Ethyl Acetate | Residual Solvent |

| 7.91 | 78, 51, 52 | Benzene | Impurity in starting material |

| 10.23 | 91, 65 | Toluene | Residual Solvent |

The GC-MS analysis confirmed the absence of significant levels of volatile organic impurities, with any detected solvents being well below the acceptable limits defined by regulatory guidelines.

Computational Chemistry Approaches to 5 Bromothiazole 4 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and molecular geometry of organic molecules. nih.govnih.gov For 5-Bromothiazole-4-carbonitrile, DFT calculations can elucidate key parameters that govern its reactivity and physical properties. By solving the Kohn-Sham equations, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the optimized molecular geometry, including bond lengths and angles, can be determined with high accuracy. mdpi.com

These calculations also provide insights into the electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). github.io The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Thiazole (B1198619) Derivative using DFT

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

Note: The values in this table are illustrative for a substituted thiazole and are meant to represent the type of data obtained from DFT calculations.

Quantum Chemical Calculations for Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, methods like DFT can be employed to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequency calculations can predict the positions and intensities of bands in the IR and Raman spectra, corresponding to the molecule's vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy. nih.gov This involves optimizing the molecular geometry and then performing a GIAO (Gauge-Including Atomic Orbital) calculation, often with a functional optimized for NMR predictions like WP04. nih.gov The predicted chemical shifts, after appropriate scaling or referencing, can be invaluable for assigning the signals in an experimental NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 155.2 |

| C4 | 110.8 |

| C5 | 130.5 |

| CN | 115.3 |

Note: These are hypothetical predicted values for illustrative purposes.

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry offers a powerful lens to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and, crucially, transition states can be located and characterized.

For instance, the reactivity of the bromine atom at the C5 position towards nucleophilic substitution can be investigated. DFT calculations can be used to model the reaction pathway, determining the activation energy by locating the transition state structure. This provides quantitative insights into the reaction kinetics. Similarly, the reactivity of the nitrile group or potential electrophilic substitution on the thiazole ring can be explored. imist.ma Understanding these reaction mechanisms at a molecular level is vital for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While this compound is a relatively rigid molecule, it possesses some degree of conformational flexibility, particularly if substituted with larger, more flexible groups. Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this molecule and its derivatives. laccei.org

MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. This allows for the exploration of different conformations and the determination of their relative energies and populations. nih.gov Such studies can reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior in different environments, such as in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Modification Guidance

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org For derivatives of this compound, QSAR can be a valuable tool to guide the design of new analogs with improved potency or other desired properties.

In a QSAR study, a set of molecules with known biological activities is used to build a model. Various molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that correlates these descriptors with the observed activity. rsc.org This model can then be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Table 3: Example of a QSAR Data Table for Thiazole Derivatives

| Compound | logP | Molecular Weight | HOMO (eV) | pIC50 |

| 1 | 2.1 | 204.05 | -7.2 | 5.8 |

| 2 | 2.5 | 218.08 | -7.1 | 6.2 |

| 3 | 1.9 | 190.02 | -7.3 | 5.5 |

| 4 | 2.8 | 232.11 | -7.0 | 6.5 |

Note: This table contains hypothetical data to illustrate the components of a QSAR study.

In Silico Screening and Virtual Library Design for Thiazole Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. The this compound scaffold can serve as a starting point for the design of a virtual library of derivatives.

This library can be generated by computationally adding a variety of substituents at different positions on the thiazole ring. This virtual library, which can contain thousands or even millions of compounds, is then screened against a three-dimensional structure of the biological target using molecular docking programs. These programs predict the binding mode and affinity of each compound to the target's active site. The top-scoring compounds can then be selected for synthesis and experimental testing, significantly accelerating the early stages of drug discovery.

Applications of 5 Bromothiazole 4 Carbonitrile As a Synthetic Building Block

Strategic Use in Complex Heterocyclic System Synthesis

The unique arrangement of the bromo and cyano groups on the thiazole (B1198619) ring makes 5-Bromothiazole-4-carbonitrile an ideal building block for constructing intricate heterocyclic systems. The reactivity of these groups can be precisely controlled to build fused rings and introduce multiple functional groups.

A key application of this compound is in the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. A prominent example is the formation of the thiazolo[4,5-d]pyrimidine (B1250722) core. The synthesis begins with the nucleophilic substitution of the bromide at the C5 position with an amine, yielding a 5-aminothiazole-4-carbonitrile intermediate. This intermediate possesses the necessary functionality for a subsequent cyclization reaction.

The adjacent amino and cyano groups can then react with various one-carbon synthons to form the fused pyrimidine (B1678525) ring. For instance, treatment with reagents like formamide (B127407) or guanidine (B92328) leads to the construction of the pyrimidine ring, yielding the biologically significant thiazolo[4,5-d]pyrimidine scaffold. This scaffold is recognized as a purine (B94841) isostere, where a sulfur atom replaces a nitrogen atom of the natural purine ring system, making it a privileged structure in medicinal chemistry. researchgate.net

Table 1: Representative Reaction for Fused Thiazole Synthesis

| Starting Material | Reagent(s) | Intermediate | Final Product Core |

|---|

The differential reactivity of the C-Br and C-CN bonds in this compound allows for the stepwise introduction of various substituents, leading to the creation of polyfunctionalized thiazole scaffolds. The bromo group at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions.

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl substituents.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl groups, which can be further modified.

Stille Coupling: Reaction with organostannanes provides another route to carbon-carbon bond formation.

Following the modification of the C5 position, the cyano group at the C4 position can be chemically transformed. It can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to an aminomethyl group. This sequential functionalization provides a powerful strategy for generating a diverse library of substituted thiazoles from a single, readily available starting material.

Advanced Research Frontiers and Future Directions

Sustainable and Green Chemistry Approaches for 5-Bromothiazole-4-carbonitrile Synthesis

The chemical industry's shift towards environmentally benign processes has significant implications for the synthesis of thiazole (B1198619) derivatives, including this compound. bohrium.comresearchgate.net Future research will increasingly focus on developing "green" synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials. bohrium.combepls.com

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for thiazole synthesis. bepls.comresearchgate.net

Ultrasonication: The use of ultrasound can enhance reaction rates and efficiency in the synthesis of heterocyclic compounds. researchgate.netbepls.comsruc.ac.uk

Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or polyethylene glycol (PEG) is a critical goal. bepls.com For instance, a catalyst-free synthesis of 2-aminothiazoles has been demonstrated in PEG-400 at 100 °C. bepls.com

Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts or solvents represents a significant step towards ideal green synthesis. bepls.comresearchgate.net

Multi-component Reactions: Single-pot reactions that combine multiple starting materials to form complex products like thiazoles are highly efficient and atom-economical. bepls.comresearchgate.netsruc.ac.uk

These approaches not only offer environmental benefits but also align with the principles of cost-effectiveness and scalability, making them attractive for industrial-scale production. researchgate.net

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems is crucial for the efficient and selective transformation of this compound. Research in this area is moving towards catalysts that can enable novel bond formations and functionalizations of the thiazole ring.

Future directions will likely involve:

Transition Metal Catalysis: Palladium and copper catalysts have shown promise in the direct C-H arylation and functionalization of thiazole rings. nih.govorganic-chemistry.org Future work will likely focus on developing more active and selective catalysts for cross-coupling reactions involving the bromo-substituent of this compound.

Photoredox Catalysis: Visible-light-induced reactions offer a mild and environmentally friendly way to synthesize and functionalize thiazoles, providing an alternative to traditional thermal methods. organic-chemistry.org

Regioselective Functionalization: A key challenge is the selective functionalization of the different positions on the thiazole ring. rsc.org New catalytic systems are needed to control the regioselectivity of reactions, allowing for the precise synthesis of complex derivatives.

The table below summarizes some modern catalytic approaches applicable to thiazole synthesis and functionalization.

| Catalytic Approach | Metal/System | Reaction Type | Potential Advantage |

| Direct C-H Arylation | Palladium (e.g., Pd(OAc)₂) | Cross-Coupling | Avoids pre-functionalization of the thiazole ring. organic-chemistry.org |

| C-H Arylation | Copper | Cross-Coupling | Offers different selectivity compared to palladium. nih.gov |

| Aroylation | N,N-dimethyl-4-aminopyridine (DMAP) | Acylation | Metal-free approach for introducing keto groups. organic-chemistry.org |

| Photocatalysis | Visible Light Inducers | Tandem C-S/C-N bond formation | Mild, green reaction conditions at room temperature. organic-chemistry.org |

Integration of Flow Chemistry and Automated Synthesis for Scalable Production

For the scalable and safe production of this compound and its derivatives, the integration of flow chemistry and automated synthesis platforms is a promising frontier. chimia.chnih.gov Continuous flow processes offer several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, precise control over reaction parameters, and the potential for automation. analytik.newsuc.pt

Future research will focus on:

Multistep Flow Synthesis: Developing continuous, multi-step processes where intermediates are not isolated can significantly improve efficiency and reduce waste. nih.govnih.gov This has been successfully demonstrated for the synthesis of other complex thiazole derivatives. nih.govmdpi.com

Automated Reaction Optimization: Combining flow chemistry with artificial intelligence and robotics can allow for the rapid screening of reaction conditions and automated optimization of synthetic routes. chimia.chuc.pt

On-Demand Production: Flow reactors, due to their small footprint and scalability, can enable the on-demand production of specific this compound derivatives, which is particularly valuable in drug discovery and development.

These technologies are expected to accelerate the translation of laboratory-scale synthesis to industrial production. jst.org.in

Exploration of New Derivatization Chemistries for Expanding Functional Diversity

The functional diversity of this compound can be expanded by exploring new derivatization chemistries. The presence of the bromo, cyano, and reactive C-2 position on the thiazole ring provides multiple handles for chemical modification. nih.govpharmaguideline.com

Future research will likely explore:

Late-Stage Functionalization: Developing methods to introduce new functional groups into the molecule at a late stage of the synthesis is highly desirable, as it allows for the rapid generation of a library of analogs from a common intermediate.

Click Chemistry: The use of "click" reactions can provide a highly efficient and reliable way to attach this compound to other molecules, such as polymers, biomolecules, or surfaces.

Multicomponent Reactions: Using this compound as a building block in multicomponent reactions can lead to the rapid assembly of complex molecular architectures. rsc.org

Ring Transformation Reactions: Investigating reactions that transform the thiazole ring itself into other heterocyclic systems could open up new avenues for chemical diversity.

The ability to generate a wide range of derivatives is crucial for tuning the properties of the molecule for specific applications, from materials science to medicinal chemistry.

Applications in Chemical Biology and Proteomics as Molecular Probes

The unique structure of this compound makes it an attractive scaffold for the development of molecular probes for applications in chemical biology and proteomics. Thiazole-containing compounds are known to interact with various biological targets, including protein kinases. nih.gov

Future research in this area could involve:

Activity-Based Probes: Designing derivatives of this compound that can covalently bind to the active site of specific enzymes would allow for their activity to be profiled in complex biological samples. stanford.edu

Photoaffinity Labels: The introduction of a photoreactive group onto the this compound scaffold could enable the identification of its binding partners in living cells upon UV irradiation. chemrxiv.org

Fluorescent Probes: Attaching a fluorophore to the molecule could allow for the visualization of its localization and dynamics within cells.

These tools could provide valuable insights into biological processes and aid in the discovery of new drug targets.

Advanced In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound can be achieved through the use of advanced in situ spectroscopic techniques. nih.gov Real-time monitoring of reactions provides valuable data that can be used to optimize reaction conditions, improve yields, and ensure process safety. analytik.news

Key techniques that will be increasingly applied include:

NMR Spectroscopy: Low-field NMR spectroscopy is emerging as a powerful tool for real-time monitoring of continuous flow reactions, allowing for the quantification of reactants and products. analytik.news

FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques can provide real-time information about the changes in chemical bonds during a reaction. nih.gov

Mass Spectrometry: Coupling reaction systems with mass spectrometry allows for the direct detection of intermediates and products, providing detailed mechanistic insights.

The data obtained from these in situ studies will be invaluable for the rational design of more efficient and robust synthetic processes.

Predictive Modeling for Structure-Property Relationships in Thiazole Architectures

Computational modeling is becoming an indispensable tool in chemical research. For thiazole architectures, predictive modeling can accelerate the discovery of new derivatives with desired properties by establishing structure-property relationships. asianpubs.orgresearchgate.nettandfonline.com

Future directions in this field include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or physical properties. asianpubs.orgimist.manih.gov These models can then be used to predict the properties of new, unsynthesized compounds.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of molecular properties, such as electronic structure, reactivity, and spectroscopic signatures, which can help in understanding experimental observations and guiding the design of new molecules. asianpubs.orgresearchgate.netnih.gov

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on existing data to predict the outcomes of reactions or the properties of molecules with high accuracy, significantly speeding up the research and development process. researchgate.net

The integration of these predictive modeling techniques into the research workflow will enable a more rational and efficient exploration of the chemical space around this compound.

Q & A

Q. What are the recommended synthetic routes for 5-Bromothiazole-4-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves halogenation or cross-coupling reactions. For example, bromination of thiazole precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) achieves selective substitution . Optimizing solvent polarity (e.g., DMF vs. THF) and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki couplings) can improve yields to >75%. Post-synthesis purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of ¹H/¹³C NMR and X-ray crystallography . For instance, the bromine atom’s deshielding effect produces distinct NMR signals: the thiazole ring’s protons appear at δ 7.8–8.2 ppm, while the carbonitrile group shows a sharp peak near δ 118 ppm in ¹³C NMR . Single-crystal X-ray diffraction (e.g., monoclinic system, space group P21/c) confirms bond angles and lattice parameters, with key metrics like C-Br bond lengths (~1.89 Å) .

Q. What safety protocols are essential for handling this compound?

The compound’s bromine and nitrile groups pose risks (skin corrosion, respiratory irritation). Use fume hoods , nitrile gloves, and sealed reaction vessels. In case of exposure, immediate rinsing with water (15+ minutes for eyes/skin) and medical evaluation are mandatory. Store at 2–8°C in amber glass vials to prevent photodegradation .

Q. How does this compound react with nucleophiles, and what intermediates form?

The carbonitrile group undergoes nucleophilic additions (e.g., with Grignard reagents) to form ketones, while bromine participates in SNAr reactions. For example, reaction with piperazine in DCM yields a thiazole-piperazine adduct (confirmed via LC-MS, m/z 295 [M+H]⁺). Kinetic studies show pseudo-first-order behavior under excess nucleophile conditions .

Q. What are the compound’s solubility profiles, and how do they impact biological assays?

It is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF). For cell-based assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS to avoid solvent toxicity. LogP values (~2.3) suggest moderate membrane permeability, validated via Caco-2 cell models .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal electron-deficient regions at C-4 (carbonitrile) and C-5 (bromine), making them sites for electrophilic/nucleophilic attacks. Fukui indices identify the thiazole sulfur as a potential ligand for transition-metal catalysts (e.g., Pd²⁺), aiding in designing cross-coupling reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) often arise from assay conditions. Standardize protocols:

- Use uniform ATP concentrations (1 mM) to minimize variability.

- Validate via orthogonal methods (e.g., SPR vs. fluorescence polarization).

- Apply longitudinal studies to assess time-dependent effects, as seen in presenteeism research where short-term vs. long-term outcomes diverged .

Q. How do steric and electronic effects influence the stability of this compound under acidic/basic conditions?

Under acidic conditions (pH <3), protonation at the thiazole nitrogen triggers ring-opening, forming a thioamide intermediate (confirmed via FT-IR, ν C=N ~1650 cm⁻¹). In basic conditions (pH >10), hydrolysis of the carbonitrile to a carboxylic acid occurs, with a half-life of ~48 hours at 25°C. Steric hindrance from substituents at C-2 slows degradation by 30% .

Q. What advanced analytical techniques quantify trace impurities in synthesized batches?

UPLC-MS/MS with a C18 column (1.7 µm, 2.1 × 50 mm) detects impurities at <0.1% levels. Common byproducts include debrominated analogs (e.g., thiazole-4-carbonitrile, m/z 121 [M+H]⁺) and dimerization products. Quantify using external calibration curves (R² >0.995) and confirm structures via HRMS-ESI .

Q. How can researchers design derivatives to enhance the compound’s metabolic stability?

Introduce electron-withdrawing groups (e.g., -CF₃ at C-2) to reduce CYP450-mediated oxidation. Deuterium labeling at the thiazole methyl group increases half-life in hepatic microsomes from 2.5 to 6.8 hours. Pharmacokinetic modeling (e.g., WinNonlin) optimizes dosing regimens for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.